4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is systematically named to reflect its pyrazole core, nitro substituent, and trifluoroethyl group. The molecular formula C₅H₄F₃N₃O₂ corresponds to a pyrazole ring substituted at position 1 with a 2,2,2-trifluoroethyl group and at position 4 with a nitro group. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 919278-38-9 |
| Molecular Weight | 195.10 g/mol |
| Molecular Formula | C₅H₄F₃N₃O₂ |
| SMILES Code | FC(F)(F)CN1N=CC(N+[O-])=C1 |
| IUPAC Name | This compound |
The trifluoroethyl group contributes significant electron-withdrawing effects due to the CF₃ moiety, while the nitro group at position 4 enhances aromaticity through resonance.
Crystallographic Data and Molecular Geometry
Crystallographic studies of analogous pyrazole derivatives reveal key structural features. For example, ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate exhibits a planar pyrazole ring with a dihedral angle of 49.26° between the phenyl and pyrazole planes. While direct X-ray data for this compound are unavailable, computational models suggest:
- Pyrazole Ring Geometry : The pyrazole ring adopts a planar conformation, with bond angles typical of aromatic systems.
- Substituent Orientation :
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Critical absorption bands are predicted based on functional groups:
Nuclear Magnetic Resonance (NMR)
Key ¹H and ¹⁹F NMR signals are anticipated:
| Nuclear | Expected Signals |
|---|---|
| ¹H NMR | Deshielded pyrazole protons (δ 7.5–8.5 ppm), CF₃ protons (no signal due to symmetry) |
| ¹⁹F NMR | CF₃ singlet (δ -60 to -70 ppm) |
UV-Vis Spectroscopy
The nitro group induces π→π* transitions, with absorption maxima likely in the 250–350 nm range, similar to nitro-substituted pyrazoles.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) studies on related pyrazoles (e.g., CF₃-substituted derivatives) highlight:
- Electron-Withdrawing Effects : The CF₃ group polarizes the pyrazole ring, lowering the HOMO energy and enhancing electrophilic reactivity at position 3 or 5.
- Nitro Group Influence : The nitro group at position 4 withdraws electron density, stabilizing the LUMO and directing electrophilic substitution to position 3.
Properties
IUPAC Name |
4-nitro-1-(2,2,2-trifluoroethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O2/c6-5(7,8)3-10-2-4(1-9-10)11(12)13/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAZQIZFWLLKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599110 | |
| Record name | 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919278-38-9 | |
| Record name | 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) undergoes selective reduction to form an amino derivative (-NH₂), a key step in synthesizing bioactive intermediates.
Mechanistic Insights :
-
Catalytic hydrogenation proceeds via adsorption of H₂ on Pd/C, followed by sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before final reduction to the amine.
-
Sodium dithionite reduces nitro groups through a radical mechanism in basic media.
Electrophilic Aromatic Substitution
The electron-deficient pyrazole ring directs electrophiles to specific positions, influenced by the nitro (-NO₂, meta-directing) and trifluoroethyl (-CF₂CF₃, weakly deactivating) groups.
| Electrophile | Conditions | Position Substituted | Product Yield | Reference |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0–5°C, 2 h | C-5 (minor) | ≤30% | |
| Sulfonation (SO₃/H₂SO₄) | 100°C, 4 h | C-5 | 45% |
Key Observations :
-
Nitration under standard conditions yields limited regioselectivity due to steric hindrance from the trifluoroethyl group.
-
Sulfonation at elevated temperatures improves substitution at C-5.
Nucleophilic Substitution at the Trifluoroethyl Group
The trifluoroethyl moiety participates in nucleophilic displacement under strongly basic conditions, though reactivity is moderate due to the electron-withdrawing CF₃ group.
| Nucleophile | Base | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|---|
| KSCN | K₂CO₃ | DMF, 80°C, 8 h | 1-(Thiocyanatoethyl) derivative | 55 | |
| NaN₃ | DBU | DMSO, 60°C, 12 h | 1-(Azidoethyl) analogue | 40 |
Limitations :
-
Reactions require polar aprotic solvents and extended reaction times.
-
Competing ring functionalization may occur under harsh conditions.
Oxidation Reactions
Further oxidation of the nitro group is feasible under extreme conditions, though rarely utilized synthetically.
| Oxidizing Agent | Conditions | Product Formed | Outcome | Reference |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 100°C, 24 h | Ring degradation products | Low yield (<20%) | |
| CrO₃/AcOH | Reflux, 6 h | Unidentified oxides | Non-selective |
Practical Considerations :
-
Oxidation is typically avoided due to poor selectivity and competing decomposition.
Cycloaddition and Cross-Coupling Reactions
The pyrazole ring participates in transition-metal-catalyzed coupling reactions, enabling C–H functionalization.
Applications :
-
Suzuki couplings introduce aryl groups at C-5 for drug discovery.
-
Click chemistry facilitates bioconjugation without altering the nitro group.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research has shown that pyrazole derivatives, including 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole, exhibit significant anticancer activity. A study highlighted that various pyrazole compounds demonstrated cytotoxic effects against different cancer cell lines. For instance, derivatives with specific substituents showed high selectivity against leukemia and breast cancer cell lines, indicating their potential as anticancer agents .
1.2 Anti-inflammatory and Analgesic Activities
Pyrazole derivatives are also known for their anti-inflammatory and analgesic properties. The incorporation of functional groups in the pyrazole ring can enhance these activities. For example, modifications to the 4-position of the pyrazole ring have been associated with improved efficacy in reducing inflammation and pain .
1.3 Antimicrobial Effects
The compound has shown promise as an antimicrobial agent. Studies indicate that certain pyrazole derivatives possess antibacterial and antifungal properties. The structure-activity relationship (SAR) studies suggest that specific substitutions can enhance the antimicrobial efficacy of these compounds .
Agricultural Chemistry
2.1 Pesticide Development
This compound is being explored for its potential use as a pesticide or herbicide. The unique trifluoroethyl group may enhance the compound's stability and effectiveness against pests while minimizing environmental impact. The synthesis of related compounds has shown promising results in pest control applications.
2.2 Herbicidal Activity
Research indicates that pyrazole derivatives can inhibit specific enzymes involved in plant growth and development, making them suitable candidates for herbicides. The structural characteristics of this compound may contribute to its herbicidal activity through targeted action on plant metabolic pathways.
Materials Science
3.1 Synthesis of Functional Materials
The synthesis routes for this compound allow for the creation of functional materials with tailored properties. Its unique electronic characteristics due to the nitro and trifluoroethyl groups make it an attractive candidate for developing advanced materials in electronics and photonics .
3.2 Polymer Chemistry
Incorporating this compound into polymer matrices can modify the physical properties of materials such as thermal stability and mechanical strength. Studies on similar pyrazole compounds suggest that they can enhance the performance of polymers used in various applications .
Case Studies and Data Analysis
Mechanism of Action
The mechanism of action of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table highlights key structural differences between the target compound and related pyrazole derivatives:
Key Observations :
- Electron-Withdrawing Groups: The trifluoroethyl group (-CF₂CF₃) and nitro (-NO₂) synergistically deactivate the pyrazole ring, reducing electrophilic substitution but enhancing stability .
- Methyl vs.
Physicochemical Properties
Notes:
- The trifluoroethyl group increases hydrophobicity, reducing aqueous solubility but improving membrane permeability .
Biological Activity
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C5H4F3N3O2
- Molecular Weight : 201.10 g/mol
- Functional Groups : Nitro group (-NO2), trifluoroethyl group (-CF3), and pyrazole ring.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, pyrazole derivatives have shown efficacy against various bacterial strains. The incorporation of a nitro group in pyrazoles often enhances their antibacterial activity due to the electron-withdrawing nature of the nitro group, which can stabilize reactive intermediates during metabolic processes .
Antiparasitic Activity
This compound has been evaluated for its antiparasitic effects. Studies suggest that modifications in the pyrazole structure can significantly impact activity against parasites like Plasmodium falciparum. For example, the introduction of trifluoromethyl groups has been associated with increased potency against malaria parasites .
| Compound | Activity (EC50 μM) | Comments |
|---|---|---|
| This compound | TBD | Potentially effective against P. falciparum |
| Other Pyrazole Derivatives | 0.025 - 0.577 | Varying activities based on structural modifications |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve inhibition of key enzymes or pathways critical for pathogen survival. For example, some studies indicate that similar compounds may inhibit dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial therapy .
Study on Antimicrobial Activity
A study published in the Beilstein Journal of Organic Chemistry examined various pyrazole derivatives for their cytotoxic activity against cancer cell lines. The results indicated that certain modifications enhance cytotoxicity significantly compared to unmodified pyrazoles .
Evaluation in Animal Models
In vivo studies have demonstrated that derivatives of pyrazoles can reduce parasitemia in P. berghei mouse models. For instance, a compound structurally related to this compound showed a 30% reduction in parasitemia at a dosage of 40 mg/kg over four days .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
